Spiro[chromane-2,4'-piperidin]-6-ol hydrochloride
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Overview
Description
Spiro[chromane-2,4’-piperidin]-6-ol hydrochloride is a compound that belongs to the class of spiro compounds, which are characterized by a unique molecular structure where two rings are connected through a single atom. This compound has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The presence of both chromane and piperidine moieties in its structure contributes to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[chromane-2,4’-piperidin]-6-ol hydrochloride typically involves the formation of the spirocyclic structure through condensation and cyclization reactions. One common method involves the reaction of chromanone derivatives with piperidine under specific conditions to form the spiro compound. The reaction conditions often include the use of a base such as pyrrolidine and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of spiro[chromane-2,4’-piperidin]-6-ol hydrochloride may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process. The scalability of the synthesis is crucial for its application in pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions
Spiro[chromane-2,4’-piperidin]-6-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of spiro[chromane-2,4’-piperidin]-6-ol hydrochloride can yield spiro[chromane-2,4’-piperidin]-6-one, while reduction can produce spiro[chromane-2,4’-piperidin]-6-amine.
Scientific Research Applications
Chemistry: The compound serves as a valuable scaffold for the development of new chemical entities with diverse biological activities.
Biology: It has been investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Medicine: The compound exhibits promising pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects. It has been explored as a lead compound for drug development.
Mechanism of Action
The mechanism of action of spiro[chromane-2,4’-piperidin]-6-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that mediate anti-inflammatory responses. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Spiro[chromane-2,4’-piperidin]-6-ol hydrochloride can be compared with other spiro compounds that share similar structural features. Some of these include:
- Spiro[chromane-2,4’-piperidine]-4(3H)-one
- Spiro[chromane-2,4’-piperidin]-4-one
- Spiro[chromane-2,4’-piperidin]-6-one
Uniqueness
What sets spiro[chromane-2,4’-piperidin]-6-ol hydrochloride apart from similar compounds is its specific combination of functional groups and its unique spirocyclic structure. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications in medicinal chemistry and beyond .
Properties
Molecular Formula |
C13H18ClNO2 |
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Molecular Weight |
255.74 g/mol |
IUPAC Name |
spiro[3,4-dihydrochromene-2,4'-piperidine]-6-ol;hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c15-11-1-2-12-10(9-11)3-4-13(16-12)5-7-14-8-6-13;/h1-2,9,14-15H,3-8H2;1H |
InChI Key |
MSUFBZXEIGBFCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNCC2)OC3=C1C=C(C=C3)O.Cl |
Origin of Product |
United States |
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